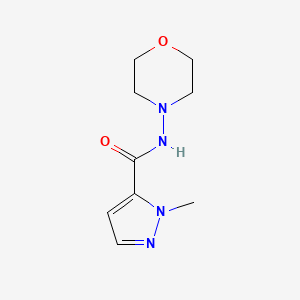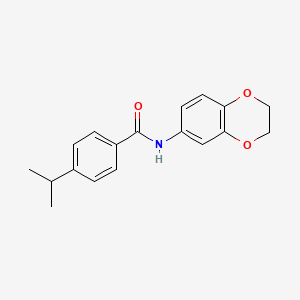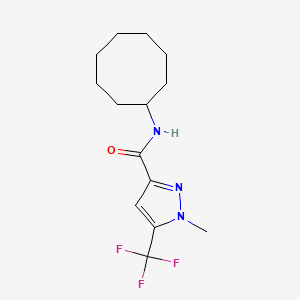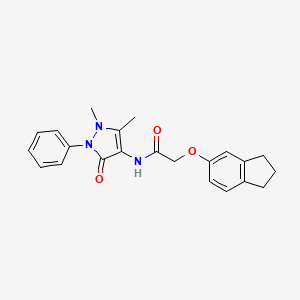
1-methyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group and a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction is often catalyzed by transition metals or conducted under photoredox conditions . The reaction conditions may vary, but common solvents include ethanol and methanol, with reaction temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-METHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-METHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-N-[4-(pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide
- N-[(1-methyl-1H-pyrazole-4-yl)]-thiourea derivatives
Uniqueness: 1-METHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its morpholino group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H14N4O2 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-methyl-N-morpholin-4-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C9H14N4O2/c1-12-8(2-3-10-12)9(14)11-13-4-6-15-7-5-13/h2-3H,4-7H2,1H3,(H,11,14) |
InChI Key |
JVAOMBPTIZXIIG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10964238.png)
![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B10964244.png)
![Azepan-1-yl[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B10964246.png)
![1-(4-Ethylphenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea](/img/structure/B10964249.png)

![({5-[(2,6-Dichlorophenoxy)methyl]furan-2-yl}methylidene)propanedinitrile](/img/structure/B10964259.png)

methanone](/img/structure/B10964271.png)

![1-[4-(Pyrrolidin-1-ylmethyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B10964280.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B10964289.png)



